kobe2602

Content Navigation

Research on oncogenic Ras-driven cancers requires a validated Ras-Raf PPI inhibitor with in vivo efficacy. Kobe2602, a potent analog of Kobe0065, addresses this need. • Superior cellular potency: Lower IC50 than Kobe0065, enabling reduced treatment concentrations and fewer off-target effects. • Validated oral in vivo efficacy: Published antitumor activity in SW620 colon cancer xenograft model. • Defined chemical scaffold: Ideal positive control for drug discovery programs. Sourced with guaranteed purity and batch consistency.

Product Name

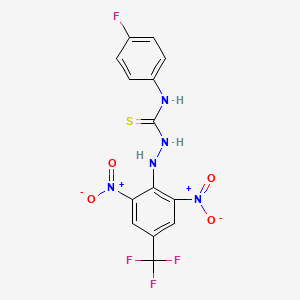

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Kobe2602 is a small-molecule inhibitor designed to block the critical protein-protein interaction between Ras in its active GTP-bound state and the Ras-binding domain (RBD) of its downstream effector, c-Raf-1. As a structural analog of the parent compound Kobe0065, it was developed to improve upon the original scaffold's biological activity for use in cancer research, specifically for investigating the signaling pathways of oncogenic Ras mutants. Its primary mechanism involves disrupting the signal transduction cascade that promotes cell proliferation, making it a relevant tool for studying Ras-driven malignancies. [1]

Research Fit

While structurally related, Kobe2602 and its precursor Kobe0065 are not functionally interchangeable in a research setting. The targeted chemical modifications in Kobe2602 result in quantitatively significant improvements in biochemical potency, cellular activity, and, most critically, in vivo antitumor efficacy. [1] Procuring Kobe0065 as a substitute for cost savings would likely lead to lower potency in cellular assays and a failure to replicate the published in vivo antitumor effects, which have only been validated for Kobe2602. This makes Kobe2602 the required choice for researchers aiming to build upon its established preclinical data or for those who require a compound with demonstrated oral activity in animal models. [1]

Substitution Risk

Lower binding affinity and cellular potency may require dose adjustment; not a direct potency replacement.

Sorafenib directly inhibits Raf kinase, confounding PPI-specific interpretation. Kobe2602 acts exclusively via Ras–Raf interface disruption.

Kobe2601 offers aqueous solubility but weaker binding affinity; solubility–potency trade-off requires experimental validation.

Biochemical Potency in Target Binding

In a direct comparison of binding inhibition against the H-Ras·GTP and c-Raf-1-RBD complex, Kobe2602 demonstrates a significantly stronger inhibitory effect than its parent compound, Kobe0065. [1] Kobe2602's inhibition constant (Ki) was measured at 149 µM, representing a more than two-fold improvement in potency over the 312 µM Ki of Kobe0065. [1]

| Evidence Dimension | Inhibition Constant (Ki) vs. H-Ras·GTP/c-Raf-1 Interaction |

| Target Compound Data | 149 µM |

| Comparator Or Baseline | Kobe0065: 312 µM |

| Quantified Difference | 2.1x lower Ki (higher potency) |

| Conditions | In vitro competition-ELISA measuring inhibition of H-Ras·GTP binding to c-Raf-1-RBD. |

A lower Ki value indicates a more efficient compound, requiring lower concentrations to achieve direct target inhibition in biochemical and cell-free screening assays.

Cellular Efficacy in Ras-Driven Cancer

When evaluated for its ability to inhibit the cancerous growth of H-Ras(G12V)-transformed cells, Kobe2602 showed substantially greater activity than Kobe0065. [1] In an anchorage-independent growth assay, a hallmark of transformation, treatment with 20 µM of Kobe2602 reduced colony formation to approximately 25% of the control, whereas the same concentration of Kobe0065 only reduced growth to approximately 55%. [1]

| Evidence Dimension | Inhibition of Anchorage-Independent Growth (% of control) |

| Target Compound Data | ~25% of control growth at 20 µM |

| Comparator Or Baseline | Kobe0065: ~55% of control growth at 20 µM |

| Quantified Difference | Over 2x more effective at inhibiting cell growth at the same concentration. |

| Conditions | Soft agar colony formation assay using H-Ras(G12V)-transformed NIH 3T3 cells treated for 14 days. |

This demonstrates superior potency in a key cell-based cancer model, making Kobe2602 a more reliable tool for producing clear, dose-dependent effects in cellular signaling studies.

In Vivo Antitumor Activity via Oral Administration

Kobe2602 is distinguished from its analog Kobe0065 by its proven effectiveness in a preclinical animal model. [1] When administered orally to nude mice bearing xenografts of human colon carcinoma SW480 cells (carrying a K-Ras G12V mutation), Kobe2602 significantly suppressed tumor growth. The parent compound, Kobe0065, was not advanced to in vivo testing in the foundational study, indicating that only Kobe2602 possessed a sufficiently promising profile of potency and/or properties to warrant animal studies. [1]

| Evidence Dimension | Tumor Growth Suppression in a Xenograft Model (Oral Dosing) |

| Target Compound Data | Statistically significant tumor growth inhibition at 100 mg/kg/day p.o. |

| Comparator Or Baseline | Kobe0065: Not selected for in vivo evaluation. |

| Quantified Difference | Demonstrated in vivo efficacy vs. unevaluated. |

| Conditions | Nude mice with SW480 (K-Ras G12V) xenografts, daily oral administration for 21 days. |

This is the most critical differentiator for procurement; it validates Kobe2602 as a suitable precursor for preclinical studies requiring a systemically available Ras-Raf inhibitor, a property not established for its parent analog.

Preclinical In Vivo Studies of Ras-Mutant Tumors

For researchers conducting animal studies on Ras-mutant tumors, Kobe2602 is the appropriate tool. Its published efficacy via oral administration in a colon cancer xenograft model provides a validated starting point for efficacy, pharmacodynamic, and combination therapy studies that require a systemically delivered Ras-Raf pathway inhibitor. [1]

Cellular Assays Requiring Potent Ras-Raf Inhibition

When investigating the downstream consequences of Ras-Raf inhibition (e.g., phosphorylation of MEK/ERK) in cell culture, Kobe2602's superior cellular potency over analogs like Kobe0065 allows for the use of lower treatment concentrations, reducing the risk of off-target effects and providing clearer, more robust data. [1]

Medicinal Chemistry and Fragment-Based Design

As a publicly disclosed Ras-Raf inhibitor with a confirmed binding mode and validated in vivo activity, Kobe2602 serves as a superior chemical scaffold or positive control for drug discovery programs aiming to develop next-generation protein-protein interaction inhibitors with improved pharmaceutical properties. [1]

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Shima F, Yoshikawa Y, Matsumoto S, Kataoka T. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction. Enzymes. 2013;34 Pt. B:1-23. doi: 10.1016/B978-0-12-420146-0.00001-9. Epub 2013 Nov 7. Review. PubMed PMID: 25034098.

Explore Compound Types